molecular formula C12H21N3O B1483945 3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol CAS No. 2091167-72-3

3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol

Cat. No.: B1483945
CAS No.: 2091167-72-3
M. Wt: 223.31 g/mol
InChI Key: KQGGMJJRLYFWCX-UHFFFAOYSA-N
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Description

3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C12H21N3O and its molecular weight is 223.31 g/mol. The purity is usually 95%.
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Biological Activity

3-(tert-butyl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol, identified by its CAS number 2091167-72-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H21N3O, with a molecular weight of 223.31 g/mol. The compound features a pyrazole ring, which is known for contributing to various biological activities due to the presence of nitrogen atoms that can participate in hydrogen bonding and coordination with biological targets .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 µg/mL . While specific data on this compound is limited, its structural similarity to other active pyrazole compounds suggests potential antimicrobial efficacy.

Anti-inflammatory Properties

Pyrazole derivatives are often investigated for their anti-inflammatory effects. A study on similar compounds demonstrated dual inhibition of prostaglandin and leukotriene synthesis, leading to significant anti-inflammatory activity comparable to indomethacin but with fewer side effects . This suggests that this compound may also possess anti-inflammatory properties worth exploring.

Case Studies and Research Findings

Several studies have focused on the broader category of pyrazole derivatives, highlighting their pharmacological potential:

  • Antitumor Activity : Certain pyrazole derivatives have been shown to inhibit key oncogenic pathways, including BRAF(V600E) and EGFR, indicating their potential as antitumor agents .
  • Mechanism of Action : Some studies have elucidated the mechanism through which pyrazole compounds exert their effects. For example, they may act as inhibitors of specific kinases involved in inflammatory responses and cancer progression .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialPyrazole derivativesModerate activity against S. aureus, E. coli
Anti-inflammatoryPyrazole derivativesDual inhibition of prostaglandins and leukotrienes
AntitumorPyrazole derivativesInhibition of BRAF(V600E), EGFR

Properties

IUPAC Name

5-tert-butyl-2-(pyrrolidin-2-ylmethyl)-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-12(2,3)10-7-11(16)15(14-10)8-9-5-4-6-13-9/h7,9,13-14H,4-6,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGGMJJRLYFWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)N(N1)CC2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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